molecular formula C11H14N4 B1375109 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1248217-53-9

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B1375109
CAS No.: 1248217-53-9
M. Wt: 202.26 g/mol
InChI Key: YREZVBXQYYNGEB-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted triazole precursors. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are often used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Uniqueness: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a distinct compound with specific applications .

Properties

IUPAC Name

2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZVBXQYYNGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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